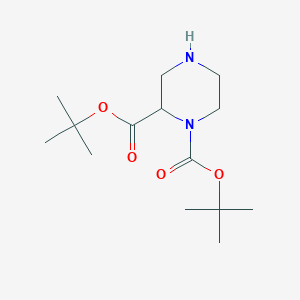

Di-tert-butyl piperazine-1,2-dicarboxylate

Description

BenchChem offers high-quality Di-tert-butyl piperazine-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-tert-butyl piperazine-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl piperazine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)10-9-15-7-8-16(10)12(18)20-14(4,5)6/h10,15H,7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVFVZVAXJHGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CNCCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Di-tert-butyl piperazine-1,2-dicarboxylate CAS number and chemical identifiers

An In-Depth Technical Guide to Asymmetrically Substituted Piperazines: Focus on Di-tert-butyl piperazine-1,2-dicarboxylate Analogues

Executive Summary: The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of therapeutic agents.[1][2][3] Its unique physicochemical properties allow it to modulate aqueous solubility and lipophilicity, and its two nitrogen atoms provide versatile handles for molecular elaboration. However, harnessing the full synthetic potential of this heterocycle requires precise control over the reactivity of each nitrogen atom and the ring's carbon backbone. This guide provides a detailed technical overview of asymmetrically protected piperazines, with a specific focus on the versatile building block, 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate . We will explore its chemical identity, physicochemical properties, strategic applications in drug discovery, and best practices for its synthesis and handling, providing researchers and drug development professionals with a comprehensive resource for its effective utilization.

Core Chemical Identifiers and Nomenclature

The nomenclature for substituted piperazines can be complex. The topic "di-tert-butyl piperazine-1,2-dicarboxylate" suggests a piperazine ring with two tert-butoxycarbonyl (Boc) groups at the 1 and 2 positions. However, a more common and synthetically versatile analogue in commercial and research settings is the mixed ester, 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate . This compound provides orthogonal protecting groups, enabling selective chemical transformations, which is a cornerstone of modern synthetic strategy. This guide will focus on this specific analogue.

Its primary chemical identifiers are consolidated below for clarity and accurate sourcing.

| Identifier | Value | Source |

| CAS Number | 129799-15-1 | [4][5][6] |

| Molecular Formula | C11H20N2O4 | [4][5][6] |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl piperazine-1,2-dicarboxylate | [6] |

| Common Synonyms | 1-tert-butyl 2-methyl 1,2-piperazinedicarboxylate, N-Boc-Piperazine-2-carboxylic Acid Methyl Ester, Methyl 1-Boc-piperazine-2-carboxylate | [5][6][7] |

| InChI | 1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3 | |

| InChIKey | BRXKHIPPSTYCKO-UHFFFAOYSA-N | |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1C(=O)OC | [6] |

Physicochemical and Safety Profile

Understanding the physical properties and safety requirements is critical for the effective and safe implementation of any chemical reagent in a laboratory setting.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 244.29 g/mol | [4][5][6] |

| Appearance | Liquid, Solid, or Semi-solid | |

| Storage Temperature | 2-8 °C, under inert atmosphere, in a dark place | |

| Purity | Typically ≥97% |

Safety and Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

Experimental Protocol: Standard Handling Procedure

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors or dust.[9] Ensure that an eyewash station and safety shower are readily accessible.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles meeting EN166 standards.[9][10]

-

Dispensing: As the material can be a solid or semi-solid, use a spatula or appropriate tool for transfers. Avoid generating dust. Keep the container tightly closed when not in use.

-

Storage: Store the container in a refrigerator at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) as recommended.[11]

-

Disposal: Dispose of waste materials and contaminated gloves in accordance with local, state, and federal regulations for chemical waste.[12]

The Piperazine Scaffold: A Privileged Element in Drug Design

The piperazine heterocycle is a recurring motif in a vast number of FDA-approved drugs, including the anticancer agent Imatinib and the antibacterial Ciprofloxacin.[3][13] Its prevalence is not coincidental; the scaffold confers several advantageous properties:

-

Modulation of Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, which significantly enhances aqueous solubility—a critical factor for drug bioavailability.

-

Versatile Synthetic Handles: The secondary amines provide nucleophilic sites for introducing a wide range of substituents, allowing for fine-tuning of a molecule's interaction with its biological target.[3]

-

Structural Rigidity and Vectorial Orientation: The chair-like conformation of the piperazine ring provides a rigid scaffold that can orient substituents in specific vectors, which is crucial for optimizing binding affinity to protein targets.

The primary challenge and opportunity lie in the selective functionalization of the two nitrogen atoms. This is where asymmetrically protected building blocks like 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate become indispensable.

Caption: Core advantages of the piperazine motif in drug discovery.

Synthesis and Mechanistic Rationale

The synthesis of asymmetrically functionalized piperazines relies on the strategic use of protecting groups with orthogonal stability. In the case of 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate, the tert-butoxycarbonyl (Boc) group at N1 and the methyl ester at C2 serve this purpose perfectly. The Boc group is labile under acidic conditions, while the ester can be hydrolyzed under basic conditions, allowing for selective deprotection and subsequent functionalization.

Experimental Protocol: Conceptual Synthetic Workflow

-

Step 1: Selective N1-Boc Protection.

-

Rationale: The N1 nitrogen of piperazine-2-carboxylic acid is more sterically accessible and is typically protected first. Using di-tert-butyl dicarbonate (Boc₂O) under basic conditions is the standard method for this transformation.[14][15]

-

Procedure: Dissolve piperazine-2-carboxylic acid in a suitable solvent mixture (e.g., dioxane/water). Cool the solution to 0°C. Add a base (e.g., NaOH) followed by the slow addition of Boc₂O. Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

-

-

Step 2: Carboxylic Acid Esterification.

-

Rationale: The carboxylic acid at the C2 position is then converted to a methyl ester. This step renders the position stable to many reaction conditions while providing a functional handle that can be later modified (e.g., via amidation or reduction).

-

Procedure: Dissolve the N-Boc protected intermediate from Step 1 in methanol. Add a catalyst, such as thionyl chloride (SOCl₂) or an acid catalyst (e.g., H₂SO₄), and heat to reflux.[2] Monitor the reaction for the disappearance of the starting material.

-

-

Step 3: Work-up and Purification.

-

Procedure: After the reaction is complete, quench the reaction mixture and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the final compound.

-

Caption: Conceptual workflow for the synthesis of the target compound.

Applications in Drug Discovery and Organic Synthesis

The true value of 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate lies in its capacity as a versatile scaffold for building molecular complexity through sequential and site-selective reactions.

-

Functionalization at N4: The unprotected N4 nitrogen is a nucleophile, readily participating in reactions such as reductive amination, amide bond formation, and arylation (e.g., Buchwald-Hartwig coupling). This allows for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).[16]

-

Modification of the C2-Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification.

-

Functionalization at N1 (Post-Deprotection): After performing chemistry at N4 and/or C2, the Boc group at N1 can be cleanly removed using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.[3] This reveals the N1 amine for a second round of functionalization, completing the synthesis of a tri-substituted piperazine derivative.

This step-wise approach is fundamental to constructing libraries of complex small molecules for high-throughput screening in drug discovery programs.[3][16]

Sources

- 1. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. connectjournals.com [connectjournals.com]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 001chemical.com [001chemical.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1-(1,1-Dimethylethyl) 2-methyl 1,2-piperazinedicarboxylate | C11H20N2O4 | CID 2756818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(tert-Butyl) 2-methyl piperazine-1,2-dicarboxylate | 129799-15-1 [sigmaaldrich.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

Role of Di-tert-butyl piperazine-1,2-dicarboxylate in peptidomimetic drug discovery

Title: The Architect’s Anchor: Di-tert-butyl Piperazine-1,2-dicarboxylate in Peptidomimetic Design Subtitle: A Technical Deep Dive into Scaffold Utility, Conformational Control, and Synthetic Protocols

Executive Summary

In the realm of peptidomimetic drug discovery, Di-tert-butyl piperazine-1,2-dicarboxylate represents a critical intersection of structural rigidity and synthetic versatility. While nomenclature often overlaps in commercial catalogs, this guide addresses the two distinct chemical entities this term typically references: the Piperazine-2-carboxylic acid (PCA) scaffold (an N1, C2-functionalized constrained amino acid) and the Hexahydropyridazine scaffold (an N1, N2-functionalized azaproline precursor).

This guide serves as a definitive manual for leveraging these scaffolds to constrain peptide backbones, induce specific secondary structures (

Part 1: Structural Disambiguation & Scaffold Architecture

Before designing a synthetic route, one must rigorously identify the core scaffold. The term "Di-tert-butyl piperazine-1,2-dicarboxylate" is frequently used to describe two structurally distinct but functionally related peptidomimetics.

The True Piperazine: Piperazine-2-Carboxylic Acid (PCA)

-

Chemical Structure: N1-Boc-Piperazine-2-carboxylic acid tert-butyl ester.

-

Role: A cyclic

-amino acid surrogate (homologue of proline). -

Conformation: Adopts a chair conformation. The N1-C2 constraint restricts the

(phi) and -

Key Application: Protease inhibitors (e.g., Indinavir analogs), Integrin antagonists.

The "Azaproline" Mimic: Di-tert-butyl Hexahydropyridazine-1,2-dicarboxylate

-

Chemical Structure: 1,2-Di-Boc-hexahydropyridazine (often mislabeled as piperazine in catalogs under CAS 340256-13-5).

-

Role: An Azaproline (AzPro) precursor. It contains a hydrazine (N-N) linkage within the ring.

-

Conformation: The N-N bond introduces unique electronic repulsion (lone pair interactions) and planar geometry constraints different from carbon-based rings.

-

Key Application: Electrophilic amination reagents, hydrazino-peptide synthesis.

Technical Note: For the purpose of this guide, we focus primarily on the PCA (Piperazine-2-Carboxylate) architecture, as it is the standard "piperazine" scaffold in peptidomimetic drug discovery.

Part 2: Mechanism of Action & Conformational Control

The efficacy of the piperazine scaffold stems from its ability to lock bio-active conformations.

Conformational Locking Mechanism

Unlike linear peptides, which suffer from entropic penalties upon binding, the piperazine scaffold pre-organizes the molecule.

- -Space Restriction: The chair conformation of the piperazine ring rigidly defines the vector of side chains attached at C2 or N4.

-

Backbone Constraint: When incorporated into a peptide, the N1-C2 bond fixes the local backbone geometry.

-

(S)-PCA induces turns similar to L-Proline but with extended reach.

-

(R)-PCA often stabilizes

-turns or Type II'

-

Diagram: Conformational Signaling & Logic

Caption: Logical flow from scaffold incorporation to thermodynamic binding advantage.

Part 3: Synthetic Protocols & Experimental Causality

Protocol A: Synthesis of the N1-Boc-C2-OtBu Scaffold

Context: This route allows the creation of the orthogonally protected building block from Serine, ensuring stereochemical retention.

Reagents:

-

Sodium Triacetoxyborohydride (STAB)

-

Boc2O (Di-tert-butyl dicarbonate)

Step-by-Step Methodology:

-

Imine Formation: React L-Serine methyl ester with Ethyl Glyoxylate in MeOH.

-

Why: Establishes the C2-N1 connectivity via reductive amination.

-

-

Cyclization (The Critical Step): Treat the secondary amine intermediate with catalytic acid or heat to induce intramolecular amidation.

-

Result: Formation of the 5-oxopiperazine-2-carboxylate (Piperazinone).[2]

-

-

Reduction: Reduce the lactam (amide carbonyl) using BH3·THF or LiAlH4.

-

Causality: Converts the piperazinone to the saturated piperazine ring.

-

-

Protection: React with Boc2O to protect N1.

-

Outcome:1-tert-butyl 2-ethyl piperazine-1,2-dicarboxylate .

-

-

Ester Manipulation: To achieve the "Di-tert-butyl" form (if specifically required for solution phase), hydrolyze the ethyl ester (LiOH) and re-esterify with tert-butyl 2,2,2-trichloroacetimidate.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Context: Incorporating the scaffold into a peptide chain.[2][4] Note that the "Di-tert-butyl" form (N-Boc/C-OtBu) is acid-labile at both positions . This requires a specific strategy.

Strategy: Use the N-Fmoc / C-Allyl or N-Fmoc / C-H analog for standard Fmoc-SPPS. If using the Di-tert-butyl form, it is best suited for Solution Phase synthesis of short fragments.

Solution Phase Coupling Protocol:

-

Activation: Dissolve N1-Boc-Piperazine-2-carboxylic acid (free acid form) in DMF.

-

Coupling Agent: Add HATU (1.1 eq) and HOAt (1.1 eq).

-

Why HATU? Piperazine secondary amines are sterically hindered; HATU prevents racemization and drives coupling.

-

-

Base: Add DIPEA (2.5 eq).

-

Amine Addition: Add the C-terminal amino acid ester (e.g., H-Leu-OBn).

-

Deprotection:

-

To extend N-terminus: Treat with TFA/DCM (1:1). Warning: This will cleave the C2-OtBu ester if present.

-

Self-Validating Step: Monitor reaction by TLC. The disappearance of the Boc spot and appearance of the free amine (ninhydrin positive) confirms cleavage.

-

Part 4: Quantitative Data & Applications

Table 1: Comparative Analysis of Peptidomimetic Scaffolds

| Feature | Piperazine-2-Carboxylate (PCA) | L-Proline | Hexahydropyridazine (AzPro) |

| Ring Size | 6-membered | 5-membered | 6-membered |

| Heteroatoms | 1,4-Diaza | 1-Aza | 1,2-Diaza |

| Geometry | Chair (Flexible) | Envelope (Rigid) | Twisted Boat/Chair |

| Turn Type | Type I / II | Type I | |

| H-Bonding | N4 acts as acceptor/donor | None on ring | N2 lone pair repulsion |

| Lipophilicity | Moderate (Tunable at N4) | Moderate | High |

Case Study: HIV Protease Inhibition

In the development of Indinavir, the piperazine ring serves as a non-hydrolyzable spacer that positions the hydroxyl group (transition state mimic) correctly within the enzyme's active site. The (S)-Piperazine-2-carboxamide core provides the necessary vector to fill the S2 and S2' hydrophobic pockets, increasing binding affinity (

Part 5: Visualizing the Synthetic Workflow

Caption: Synthetic pathway from chiral pool precursors to the protected piperazine scaffold.

References

-

Guitot, K., et al. (2009).[3] "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." The Journal of Organic Chemistry, 74(21), 8433–8436.[3]

-

Micklatcher, C., et al. (2019). "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." NIH National Library of Medicine.

-

Chemical Book. (2024). "Product Entry: Di-tert-butyl piperazine-1,2-dicarboxylate (CAS 340256-13-5)."[5][6][7][8] Chemical Book Database.

- Hanessian, S., et al. (1997). "Design and Synthesis of Peptidomimetics." Nature, 387, 323-325.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. academia.edu [academia.edu]

- 3. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. arctomsci.com [arctomsci.com]

- 7. CAS 340256-13-5: 1,2-Pyridazinedicarboxylicacid, tetrahydr… [cymitquimica.com]

- 8. buyersguidechem.com [buyersguidechem.com]

Introduction: The Significance of Three-Dimensionality in Piperazine Scaffolds

An In-depth Technical Guide to the Stereochemistry and Chirality of Piperazine-1,2-dicarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural core of a vast array of approved drugs.[1][2] Its prevalence is due to a combination of desirable properties, including its ability to confer aqueous solubility, modulate pharmacokinetic profiles, and serve as a versatile scaffold for introducing diverse substituents.[1][3] While much of the historical focus has been on N-substituted piperazines, a significant and underexplored area for expanding chemical diversity lies in the stereocontrolled functionalization of the carbon atoms of the piperazine ring.[4][5]

Piperazine-1,2-dicarboxylate derivatives, in particular, present a fascinating and challenging area of study due to the introduction of chirality at the C2 and potentially C5 positions. The precise three-dimensional arrangement of substituents on this scaffold can profoundly influence its biological activity, dictating how it interacts with chiral biological targets like enzymes and receptors.[6][7] Stereochemical variations can lead to dramatic differences in pharmacological profiles, with one enantiomer exhibiting therapeutic effects while the other may be inactive or even toxic.[8] This guide provides a comprehensive technical overview of the stereochemistry and chirality of piperazine-1,2-dicarboxylate derivatives, from fundamental principles to advanced synthetic and analytical strategies, to empower researchers in the rational design of novel and more effective therapeutic agents.

Part 1: Foundational Stereochemistry of Piperazine-1,2-dicarboxylates

The introduction of substituents at the C2 and C5 positions of the piperazine-1,2-dicarboxylate core gives rise to multiple stereoisomers. Understanding the relationships between these isomers is fundamental to designing and synthesizing stereochemically pure compounds.

Chiral Centers and Stereoisomers

The C2 and C5 atoms of a disubstituted piperazine-1,2-dicarboxylate are potential stereocenters. For a 2,5-disubstituted derivative, three possible stereoisomers exist: a pair of enantiomers (the trans isomers) and a meso compound (the cis isomer).

-

Enantiomers (trans): The (2R, 5R) and (2S, 5S) isomers are non-superimposable mirror images of each other. They possess identical physical properties (melting point, boiling point, solubility in achiral solvents) but rotate plane-polarized light in opposite directions.

-

Meso Compound (cis): The (2R, 5S) isomer is achiral due to an internal plane of symmetry and is therefore optically inactive. It is a diastereomer of the enantiomeric pair.

Caption: Stereoisomeric relationships in 2,5-disubstituted piperazines.

Conformational Isomerism: The Dynamic Piperazine Ring

Like cyclohexane, the piperazine ring is not planar and exists in various conformations, with the chair conformation being the most stable.[9] The substituents on the ring can adopt either an axial or equatorial position. The interplay between stereochemistry and conformational preference is crucial as it dictates the spatial orientation of the pharmacophoric groups.

The piperazine ring can undergo ring inversion, leading to an equilibrium between two chair conformers. For a 2-substituted piperazine, the substituent can be either axial or equatorial. Studies have shown that for some 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is surprisingly preferred.[10] This preference can be further stabilized by intramolecular hydrogen bonding in certain derivatives.[10]

Caption: Conformational equilibrium of a substituted piperazine ring.

Furthermore, N-acylated piperazines exhibit restricted rotation around the amide bond, leading to the existence of rotational conformers (rotamers).[9][11] This adds another layer of complexity to their conformational analysis.

Part 2: Asymmetric Synthesis – The Key to Stereochemical Control

The synthesis of enantiomerically pure piperazine-1,2-dicarboxylate derivatives is a significant challenge in organic chemistry. Several strategies have been developed to achieve high levels of stereocontrol.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

A common and effective approach is to start from readily available chiral precursors, such as amino acids.[4][12] This strategy allows for the synthesis of a diverse range of enantiomerically pure piperazines. For instance, chiral amino acids can be converted into 1,2-diamines, which then undergo cyclization to form the piperazine ring.[4]

Catalytic Asymmetric Synthesis

More modern approaches utilize catalytic asymmetric reactions to generate the desired stereoisomers with high enantioselectivity. These methods include:

-

Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones, which can be further converted to chiral piperazines.[13]

-

Iridium-Catalyzed Cycloadditions: A 100% atom-economic approach involves the iridium-catalyzed head-to-head coupling of imines to selectively form a single diastereoisomer of C-substituted piperazines.[14]

-

Organocatalysis: One-pot reactions involving asymmetric epoxidation and domino ring-opening cyclization, catalyzed by chiral organic molecules, have been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess.[15]

Experimental Protocol: Asymmetric Synthesis of a 3-Substituted Piperazine-2-Acetic Acid Ester

The following is a representative protocol adapted from a method for synthesizing 3-substituted piperazine-2-acetic acid esters from amino acids.[4] This multi-step synthesis highlights the key transformations involved in building the chiral piperazine core.

Caption: General workflow for the synthesis of chiral piperazines from amino acids.

Step-by-Step Methodology:

-

Synthesis of the β-Keto Ester: The starting chiral amino acid (e.g., phenylglycine) is converted to a β-keto ester through a series of standard organic transformations.

-

Reductive Amination: The resulting β-keto ester is subjected to reductive amination to introduce the second nitrogen atom, forming a key 1,2-diamine intermediate.

-

Nosylation: The diamine intermediate is then nosylated (reacted with 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride) to protect one of the nitrogen atoms and facilitate the subsequent cyclization.[4]

-

Annulation: The nosylated diamine undergoes an annulation reaction to form the piperazine ring.

-

Deprotection and Esterification: The final steps involve the removal of protecting groups and esterification to yield the desired 3-substituted piperazine-2-acetic acid ester.

Causality Behind Experimental Choices: The use of a nosyl protecting group is crucial as it activates the amine for the cyclization step and can be readily removed under mild conditions. The choice of starting with an enantiomerically pure amino acid ensures that the chirality is transferred to the final product.

Part 3: Unraveling the 3D Structure: Stereochemical Characterization

The unambiguous determination of the stereochemistry of piperazine-1,2-dicarboxylate derivatives is critical. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure and conformation of piperazine derivatives in solution.[11][16]

-

¹H and ¹³C NMR: The chemical shifts and coupling constants of the piperazine ring protons provide valuable information about the relative stereochemistry (cis/trans) and the preferred conformation (axial/equatorial) of the substituents.[16][17]

-

Temperature-Dependent NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of conformational changes, such as ring inversion and amide bond rotation.[9][11] From these experiments, the energy barriers for these processes can be calculated.[11]

Table 1: Representative ¹H and ¹³C NMR Data for Piperazine Derivatives

| Compound | Solvent | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm | Reference |

| Piperazine | - | 2.68 (s, 8H, CH₂) | 47.9 (CH₂) | [16] |

| Piperazine-2,5-dione | DMSO-d₆ | ~3.8 - 4.1 (s, 4H, CH₂), ~8.0 - 8.5 (s, broad, 2H, NH) | ~45 (CH₂), ~167 (C=O) | [16] |

| N-Benzoylpiperazine | CDCl₃ | Signals between 2.81 and 3.97 for piperazine NCH₂ groups | Signals between 43.5 and 49.0 for piperazine carbons | [16] |

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standard protocol for acquiring high-quality NMR spectra of piperazine-1,2-dicarboxylate derivatives is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts (δ = 0.00 ppm).

-

Instrument Setup:

-

Place the NMR tube in the spectrometer probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

X-ray Crystallography: The Definitive Answer

X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules.[18] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be generated, providing unambiguous information about the arrangement of atoms in space.[18][19] This technique is essential for validating the results of asymmetric synthesis and for understanding the precise structural basis of biological activity.

Part 4: The Impact of Chirality on Biological Function

The stereochemistry of piperazine-1,2-dicarboxylate derivatives is not merely a structural curiosity; it is a critical determinant of their pharmacological properties.[6][7]

Stereoselective Receptor Binding

Enantiomers of a chiral drug can interact differently with their biological targets. For example, in the design of bitopic ligands for the D3 dopamine receptor, the (2S,5S) conformation of a piperazine-based scaffold resulted in a privileged architecture with increased affinity and selectivity.[20] This highlights how the precise spatial arrangement of functional groups is crucial for optimal receptor binding.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of chiral piperazine derivatives is key to designing more potent and selective drugs.[21] By systematically varying the stereochemistry and observing the effect on biological activity, medicinal chemists can build a model of the pharmacophore and optimize the lead compound.

Table 2: Hypothetical Example of Stereoisomer Activity Differences

| Compound | Stereoisomer | Target | Activity (IC₅₀, nM) |

| Compound X | (2R, 5R) | Receptor A | 10 |

| (2S, 5S) | Receptor A | 500 | |

| (2R, 5S) - meso | Receptor A | >10,000 |

This hypothetical data illustrates a common scenario where one enantiomer is significantly more potent than the other, and the meso compound is inactive.

Conclusion and Future Perspectives

The stereochemistry and chirality of piperazine-1,2-dicarboxylate derivatives represent a rich and challenging field of study with profound implications for drug discovery. The ability to control the three-dimensional structure of these molecules through asymmetric synthesis, coupled with advanced analytical techniques for stereochemical characterization, allows for a more rational approach to drug design.

Future research in this area will likely focus on the development of even more efficient and selective catalytic methods for the synthesis of these complex scaffolds.[5] Furthermore, the integration of computational modeling with experimental studies will continue to deepen our understanding of how stereochemistry influences biological activity, paving the way for the discovery of novel therapeutics with improved efficacy and safety profiles.[3] The largely unexplored chemical space of carbon-substituted piperazines holds immense potential for the development of the next generation of innovative medicines.[4][5]

References

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]

-

The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC. Available at: [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC. Available at: [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing. Available at: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

-

Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols - Organic Chemistry Portal. Available at: [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. Available at: [Link]

-

(PDF) The stereochemistry study of N,N-dinitrosopiperazine using 1H NMR technique. Available at: [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Available at: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry | NATURALISTA CAMPANO. Available at: [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

-

Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines - RSC Publishing. Available at: [Link]

-

NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Available at: [Link]

-

Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity - PubMed. Available at: [Link]

-

Conformational analysis of 2-substituted piperazines - PubMed. Available at: [Link]

-

Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. Available at: [Link]

-

(13)C NMR spectral assignment of 1,4-diarylpiperazinones - PubMed. Available at: [Link]

-

Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - MDPI. Available at: [Link]

-

A Simple Entry to Chiral Non-racemic 2-Piperazinone Derivatives. | Request PDF - ResearchGate. Available at: [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC. Available at: [Link]

-

Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC. Available at: [Link]

-

Comparative Computational Studies of 1,4-Diformyl-piperazine and 1,4-Dithionyl-Piperazine. Available at: [Link]

-

Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at: [Link]

-

Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]!

-

Chiral drugs - LabMed Discovery. Available at: [Link]

-

Piperazine - Wikipedia. Available at: [Link]

-

Stereochemistry of piperazine-2,5-dione formation by self-condensation of DL-amino acid esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

X-Ray Crystallography of Chemical Compounds - PMC - NIH. Available at: [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. Available at: [Link]

-

X‑ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine - DTIC. Available at: [Link]

-

Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. Available at: [Link]

-

X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 10. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. museonaturalistico.it [museonaturalistico.it]

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, stands as a quintessential privileged scaffold in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have cemented its status as a recurring motif in a vast array of clinically successful drugs. This guide provides an in-depth exploration of the piperazine scaffold, from its fundamental properties and synthesis to its diverse applications in drug design and development, offering field-proven insights for researchers and scientists in the pharmaceutical sciences.

The Enduring Appeal of the Piperazine Moiety: A Privileged Structure

The prevalence of the piperazine core in drug molecules is not coincidental. It stems from a unique combination of attributes that make it an attractive building block for medicinal chemists.

-

Physicochemical Properties: At physiological pH, the piperazine ring is typically protonated, enhancing the aqueous solubility of the parent molecule, a critical factor for oral bioavailability. The pKa of the two nitrogen atoms can be modulated by the nature of their substituents, allowing for fine-tuning of the molecule's overall basicity and lipophilicity.

-

Synthetic Tractability: The piperazine ring is readily introduced into molecules through well-established synthetic methodologies. The differential reactivity of the two nitrogen atoms allows for selective functionalization, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

-

Pharmacokinetic Profile: The piperazine scaffold often imparts favorable ADME (absorption, distribution, metabolism, and excretion) properties to drug candidates. Its presence can improve metabolic stability and reduce off-target toxicity.

-

Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be beneficial for specific receptor interactions. Simultaneously, the ring can adopt different conformations, allowing it to adapt to the topology of various binding pockets.

Synthetic Strategies for Piperazine-Containing Compounds

The construction of piperazine-containing molecules relies on a robust set of synthetic protocols. The choice of a specific route depends on the desired substitution pattern and the overall complexity of the target molecule.

Classical N-Arylation and N-Alkylation Reactions

A common and straightforward approach involves the direct N-arylation or N-alkylation of a pre-existing piperazine ring. The Buchwald-Hartwig and Ullmann cross-coupling reactions are powerful tools for the formation of C-N bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

Experimental Protocol: Buchwald-Hartwig Amination for N-Arylation of Piperazine

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), piperazine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), a phosphine ligand (e.g., BINAP, 0.03 mmol), and a base (e.g., NaOtBu, 1.4 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL) to the flask under an inert atmosphere (argon or nitrogen).

-

Reaction Conditions: Stir the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-arylpiperazine.

Reductive Amination

Reductive amination is another versatile method for functionalizing the piperazine nitrogens. This reaction involves the condensation of an aldehyde or ketone with a piperazine amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Therapeutic Applications of Piperazine Scaffolds

The piperazine scaffold is a cornerstone in the development of drugs targeting a wide spectrum of diseases, a testament to its ability to interact with diverse biological targets.

Central Nervous System (CNS) Disorders

The piperazine moiety is a hallmark of many antipsychotic and antidepressant drugs. Its ability to interact with dopamine and serotonin receptors is central to its therapeutic efficacy in these conditions.

-

Aripiprazole: An atypical antipsychotic that acts as a partial agonist at the dopamine D2 receptor. The N-arylpiperazine moiety is crucial for its interaction with the receptor.

-

Vortioxetine: A multimodal antidepressant, its piperazine ring is a key pharmacophoric element responsible for its interaction with various serotonin receptors and the serotonin transporter.

Table 1: Prominent Piperazine-Containing CNS Drugs

| Drug Name | Therapeutic Class | Mechanism of Action |

| Aripiprazole | Atypical Antipsychotic | Dopamine D2 partial agonist, Serotonin 5-HT1A partial agonist, 5-HT2A antagonist |

| Olanzapine | Atypical Antipsychotic | Dopamine and Serotonin receptor antagonist |

| Vortioxetine | Antidepressant | Serotonin reuptake inhibitor and 5-HT receptor modulator |

| Fluphenazine | Typical Antipsychotic | Dopamine D2 receptor antagonist |

Oncology

In the realm of oncology, the piperazine scaffold has been instrumental in the design of targeted therapies, particularly kinase inhibitors.

-

Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. The N-methylpiperazine group enhances its solubility and oral bioavailability.

-

Gefitinib: An epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer.

Diagram 1: General Synthetic Workflow for Piperazine-Containing Kinase Inhibitors

Technical Guide: Thermodynamic Stability of Di-tert-butyl Ester Protecting Groups on Piperazine

[1][2]

Executive Summary

In the context of piperazine chemistry, the "di-tert-butyl ester" refers to the tert-butyl carbamate moiety (Boc group) protecting both nitrogen atoms of the piperazine ring.[1][2] The IUPAC designation is di-tert-butyl piperazine-1,4-dicarboxylate .[1][2]

This molecule represents a classic case of kinetic lability masking thermodynamic stability . While the carbamate bond is thermodynamically stable toward hydrolysis at neutral and basic pH (allowing for long-term storage and orthogonality in peptide synthesis), it is kinetically unstable in the presence of acid. This guide dissects the energetic barriers that govern its synthesis, storage, and controlled deprotection.[2]

| Parameter | Data Point | Implication |

| CAS Number | 76535-75-6 | Unique Identifier |

| Melting Point | 162–166 °C | High lattice energy; stable solid at RT |

| Boiling Point | N/A (Decomposes) | Unsuitable for GC without derivatization |

| pKa (Conjugate Acid) | ~ -2 to -3 (Carbamate O) | Requires strong acid for protonation |

| Rotational Barrier | ~60–80 kJ/mol | Restricted N-C(O) rotation visible in NMR |

Molecular Architecture & Conformational Thermodynamics

The stability of di-Boc-piperazine is dictated by the interplay between the rigid piperazine core and the bulky tert-butyl groups.[1]

The Chair Conformation

Thermodynamically, the piperazine ring exists predominantly in a chair conformation to minimize torsional strain. Unlike cyclohexane, the nitrogen lone pairs and the bulky Boc groups introduce 1,3-diaxial interactions.[2]

-

Equilibrium: The molecule undergoes rapid ring inversion (chair-to-chair flipping).[1][2]

-

Steric Locking: The bulky tert-butyl groups strongly prefer the equatorial position to avoid severe 1,3-diaxial steric clashes with the ring protons.[1][2] This locks the molecule into a specific thermodynamic well, contributing to its high melting point (162–166 °C) compared to the liquid free amine.

Rotameric Isomerism (Restricted Rotation)

The N-Boc bond possesses partial double-bond character (

-

NMR Evidence: At room temperature,

NMR spectra often show broadened signals for the piperazine ring protons due to the exchange rate between rotamers being comparable to the NMR time scale. -

Thermodynamic Barrier: The activation energy (

) for this rotation is typically 60–80 kJ/mol .

Visualization: Conformational Dynamics

Caption: Thermodynamic equilibrium between ring conformers and amide rotamers. The chair form is the energetic sink.

Stability Profile: Thermal vs. Chemical

Thermal Stability (Solid State)

Di-Boc-piperazine is thermodynamically stable in the solid state up to its melting point.[1]

-

Lattice Energy: The symmetry of the molecule allows for efficient packing, resulting in a high melting point (162–166 °C).

-

Decomposition: Above ~200 °C, the molecule undergoes thermal elimination (pyrolysis). The mechanism is an intramolecular syn-elimination, driven by the entropy of gas formation (Isobutene +

).-

Protocol Note: Do not attempt to purify this by distillation. Sublimation or recrystallization (Hexane/EtOAc) are the only viable thermal purification methods.

-

Chemical Stability (Hydrolysis)

The "ester" linkage is actually a carbamate. This confers unique stability properties:

-

Base Stability (Orthogonality): The carbamate anion is a poor leaving group. Consequently, di-Boc-piperazine is completely stable to basic hydrolysis (e.g., NaOH, piperidine).[2] This allows it to survive Fmoc deprotection conditions.

-

Nucleophilic Stability: The steric bulk of the tert-butyl group shields the carbonyl carbon from nucleophilic attack, making it resistant to mild nucleophiles.

Acid Lability (The Kinetic Trap)

The defining feature of the Boc group is its acid sensitivity. While stable at pH 7, the presence of a strong acid (

-

Mechanism: Protonation of the carbonyl oxygen is the rate-limiting thermodynamic step.[1]

-

Driving Force: The reaction is irreversible due to the loss of volatile gases (Isobutene and

). This is an entropic driver that pushes the equilibrium to completion.

Visualization: Acid-Catalyzed Deprotection Pathway

Caption: The acid-catalyzed deprotection cascade. The reaction is driven irreversibly by the entropic gain of gas formation.

Experimental Protocols

Synthesis (Thermodynamic Control)

To synthesize di-Boc-piperazine cleanly, one must drive the reaction to completion to avoid the mono-Boc impurity.[1][2]

Reagents: Piperazine (1 eq),

-

Dissolve piperazine in DCM (0.5 M).

-

Add

to scavenge protons. -

Add

slowly at 0 °C to control the exotherm (Kinetic control of heat). -

Warm to Room Temperature and stir for 12h (Thermodynamic equilibration).

-

Workup: Wash with dilute citric acid (remove amine traces), then

. -

Purification: Recrystallize from Hexane/Ethyl Acetate. Target MP: 162–166 °C .

Stability Testing (Stress Test)

To validate the quality of a batch, perform the following stress test:

| Condition | Duration | Expected Result | Analytical Method |

| 60 °C (Solid) | 1 Week | No Change | Melting Point / NMR |

| 1M NaOH (aq) | 24 Hours | No Change | TLC / LC-MS |

| 10% TFA in DCM | 1 Hour | >95% Conversion to Mono/Free amine | TLC / NMR |

Deprotection (Protocol)

Objective: Quantitative removal of Boc groups.

-

Dissolve Di-Boc-piperazine in DCM (concentration ~0.1 M).

-

Add Trifluoroacetic acid (TFA) to reach 20-50% v/v.[1]

-

Stir at Room Temperature. Note: Evolution of

gas indicates reaction progress. -

Monitor by TLC (ninhydrin stain will show free amine as dark blue/purple; Boc-protected is UV active but stains poorly).[1]

-

Evaporate TFA/DCM. The product exists as the Trifluoroacetate salt .

References

-

Wodtke, R., et al. (2016). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Retrieved from [Link]

- Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society. (Foundational reference for Boc stability mechanics).

Sources

- 1. (S)-di-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate - CAS:660862-48-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. DI-TERT-BUTYLPIPERAZINE-1,4-DICARBOXYLATE | 76535-75-6 [chemicalbook.com]

- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

Metabolic stability predictions for piperazine-1,2-dicarboxylate intermediates

Executive Summary

Piperazine-1,2-dicarboxylate scaffolds represent a privileged structural class in peptidomimetics and fragment-based drug discovery (FBDD). Unlike unsubstituted piperazines, which are prone to rapid oxidative clearance and bioactivation (forming reactive iminium ions), the 1,2-dicarboxylate substitution pattern introduces specific electronic and steric constraints that can "harden" the metabolic soft spots. This guide details the mechanistic rationale, in silico prediction frameworks, and experimental protocols required to assess and optimize the metabolic stability of these intermediates.

Part 1: Structural Rationale & Metabolic Vulnerabilities[1]

The "Piperazine Alert" vs. 1,2-Stabilization

Unsubstituted or N-monosubstituted piperazines are notorious for high intrinsic clearance (

- -Carbon Hydroxylation: CYP450 abstracts a hydrogen atom from the carbon adjacent to the nitrogen (C2, C3, C5, or C6).

-

Iminium Ion Formation: The resulting radical collapses into an unstable iminium species.

-

Ring Opening/Contraction: Hydrolysis leads to ethylenediamine derivatives or ring contraction to imidazolines (Doss et al., 2005).

The 1,2-Dicarboxylate Advantage: In a piperazine-1,2-dicarboxylate, Nitrogen-1 is acylated (carbamate/amide), and Carbon-2 bears a carboxylate (ester/acid).

-

Electronic Deactivation: The

-carbonyl group draws electron density via resonance, lowering the basicity of -

Steric Shielding: The C2-substituent sterically hinders the approach of the CYP-Iron-Oxo species to the

-protons at C2 and C3.

Mechanistic Pathway Diagram

The following diagram illustrates the critical divergence between the bioactivation of a standard piperazine and the stabilized 1,2-scaffold.

Figure 1: Comparative metabolic fate of standard piperazines versus 1,2-dicarboxylate stabilized scaffolds.

Part 2: In Silico Prediction Framework

Before synthesis, computational modeling must be used to rank candidates. For this scaffold, Bond Dissociation Energy (BDE) is the most reliable predictor.

Protocol: DFT-Based Site of Metabolism (SOM) Prediction

-

Geometry Optimization: Perform conformation search to find the global minimum.

-

DFT Calculation: Use B3LYP/6-31G* or equivalent level of theory.

-

H-Abstraction Simulation: Calculate the energy difference between the neutral parent molecule and the corresponding carbon-centered radical (formed by removing H from C3, C5, or C6).

-

Metric: High BDE (>95 kcal/mol) correlates with metabolic stability.

-

Target: The C2-H is usually protected by the carboxylate. Focus on C6-H (adjacent to N1) and C3-H (adjacent to N4).

-

Machine Learning Tools

While DFT is accurate, it is slow. For rapid screening, use:

-

StarDrop (Optibrium): Uses P450 modules to predict regioselectivity. Look for "Composite Site Lability" (CSL) scores.

-

SMARTCyp: A web-based tool that predicts SOM based on reactivity and accessibility.

Part 3: Experimental Validation (Microsomal Stability Assay)

This protocol is the industry standard for determining Intrinsic Clearance (

Materials & Reagents[2]

-

Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Protocol

Step 1: Preparation

-

Thaw HLM on ice. Dilute to 1.25 mg/mL in phosphate buffer.

-

Prepare 10 mM stock of test compound in DMSO. Dilute to 100

M intermediate, then to 2

Step 2: Pre-Incubation

-

In a 96-well plate, add 40

L of diluted HLM. -

Add 40

L of test compound (2 -

Incubate at 37°C for 5 minutes (shaking).

Step 3: Reaction Initiation

-

Add 20

L of pre-warmed NADPH regenerating system to start the reaction (Final Volume = 100 -

Control: For the "0 minute" point, add Quench Solution before NADPH.

Step 4: Time-Course Sampling

-

Sample at

minutes. -

At each time point, transfer 50

L of reaction mixture into 150 -

Vortex for 10 minutes; Centrifuge at 4000 rpm for 15 minutes at 4°C.

Step 5: Analysis

-

Inject supernatant into LC-MS/MS (MRM mode).

-

Monitor disappearance of parent peak area ratio (Parent/Internal Standard).

Assay Workflow Diagram

Figure 2: Step-by-step workflow for the microsomal stability assay.

Part 4: Data Interpretation & Calculation

Calculating Intrinsic Clearance ( )

Plot the natural logarithm (

To scale to whole liver (Human):

Interpretation Guide

| Classification | Action for Piperazine Scaffold | |

| < 10 | Low Clearance | Ideal. Scaffold is stable. Proceed to permeability/potency assays. |

| 10 - 45 | Moderate | Optimize. Check C6 and C3 positions. Consider adding F or methyl group to block metabolic soft spot. |

| > 45 | High Clearance | Unstable. Likely N-dealkylation or ring opening. Verify if 1,2-dicarboxylate is hydrolyzing (esterase liability). |

Troubleshooting (Self-Validation)

-

Low Recovery at T=0: Indicates non-specific binding to microsomes or insolubility. Correction: Add BSA or optimize buffer.

-

Negative Control (No NADPH) Degradation: Indicates non-CYP metabolism (e.g., esterases hydrolyzing the carboxylate esters). Correction: Use plasma stability assay to confirm ester stability.

References

-

Bolleddula, J., et al. (2014).[1] "Biotransformation and bioactivation reactions of alicyclic amines in drug molecules." Drug Metabolism Reviews. Link

-

Doss, G. A., et al. (2005).[1] "Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline." Chemical Research in Toxicology. Link

-

FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

-

Cyprotex. "Microsomal Stability Assay Protocol and Intrinsic Clearance Calculation." Link

-

Rydberg, P., et al. (2010). "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism." ACS Medicinal Chemistry Letters. Link

Sources

The Evolution and Strategic Application of Piperazine-Based Carboxylic Acid Derivatives in Medicinal Chemistry

Executive Summary

The piperazine ring is universally recognized as a "privileged scaffold" in modern drug discovery. While early applications exploited the basic, unmodified heterocycle, contemporary medicinal chemistry relies heavily on piperazine-based carboxylic acid derivatives —specifically esters, amides, and orthogonally protected carboxylic acids. The strategic installation of carboxylic acid functionalities at the N1, N4, or C2 positions fundamentally alters the physicochemical landscape of the molecule, enabling precise modulation of lipophilicity, basicity, and target affinity. This whitepaper provides an in-depth technical analysis of the historical development, structural rationale, and advanced synthetic workflows associated with these critical pharmacophores.

Historical Evolution: From Anthelmintics to Privileged Scaffolds

The pharmacological journey of piperazine began in the 19th century as a solvent for uric acid in the treatment of gout[1]. By the mid-20th century, unmodified piperazine salts were widely deployed as anthelmintic agents, exploiting their ability to induce flaccid muscle paralysis in nematodes.

However, the true inflection point in piperazine's history occurred with the systematic functionalization of its nitrogen atoms. In the 1940s and 1950s, the development of benzhydrylpiperazine derivatives birthed the first generation of antihistamines[2]. As drug discovery evolved, researchers recognized that the high basicity of the dual secondary amines often led to poor oral bioavailability and off-target toxicity. This drove the transition toward piperazine carboxylic acid derivatives . By converting one of the amines into a urea, carbamate, or amide (e.g., piperazine-1-carboxylic acid derivatives), chemists successfully attenuated the pKa of the system, improving blood-brain barrier (BBB) penetration and metabolic stability.

Historical evolution of the piperazine scaffold in drug discovery.

Structural Rationale and Physicochemical Modulation

The integration of carboxylic acid derivatives into the piperazine core serves two primary mandates in drug development:

-

Orthogonal Reactivity (The C2-Carboxylic Acid): Compounds like 1-Boc-Piperazine-2-carboxylic acid have emerged as pivotal bifunctional building blocks[3]. The tert-butyloxycarbonyl (Boc) group at N1 provides acid-labile protection, while the C2-carboxylic acid serves as a primary handle for amide bond formation[3]. The unprotected N4 secondary amine remains available for diverse late-stage functionalizations (e.g., N-arylation, reductive amination)[3].

-

Pharmacodynamic Tuning (The N1-Carboxylic Acid): Formulating piperazine as an N1-carboxylic acid ester or amide rigidifies the molecule and alters its hydrogen-bonding capacity. This is crucial for Central Nervous System (CNS) targets, where the balance between polar surface area (PSA) and lipophilicity dictates receptor binding kinetics.

Quantitative Pharmacological Data

The versatility of these derivatives is reflected in their broad spectrum of biological targets, summarized below:

| Compound Class / Derivative | Primary Target | Key Biological Activity | Ref |

| LQFM008 (Piperazine-1-carboxylic acid ethyl ester) | 5-HT1A Receptor | Antidepressant and anxiolytic-like effects; increases hippocampal BDNF. | [4] |

| Pyridylpiperazine-1-carboxylic acid amides | Urease Enzyme | Potent competitive inhibition (IC50 ~ 2.0 µM). | [5] |

| AMD3100 Derivatives (N-Boc piperazine carboxylic acids) | CXCR4 Chemokine Receptor | Stem cell mobilization; anti-HIV activity. | [6] |

| 1-Boc-Piperazine-2-carboxylic acid | Synthetic Intermediate | High-value scaffold for complex molecular architectures. | [3] |

Pharmacological Landscape: CNS and Enzyme Modulation

Piperazine-1-carboxylic acid derivatives have shown exceptional promise in neuropharmacology. For instance, LQFM008 (4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester) was rationally designed to target mental disorders[4]. Preclinical studies demonstrate that it exerts potent antidepressant-like effects by modulating both the serotonergic and catecholaminergic systems without inhibiting Monoamine Oxidase (MAO) activity[4].

Serotonergic signaling modulation by piperazine-1-carboxylic acids.

Beyond the CNS, these derivatives are potent enzyme inhibitors. Pyridine-based piperazines, synthesized via coupling pharmacologically important scaffolds, have yielded novel urease inhibitors with IC50 values significantly lower than standard thiourea controls[5].

Advanced Synthetic Workflows: A Self-Validating Approach

As a Senior Application Scientist, ensuring the reproducibility and yield of complex piperazine functionalizations is paramount. The steric hindrance inherent to the conformationally constrained piperazine ring—particularly at the C2 position—demands optimized, self-validating protocols.

Protocol 1: Sterically Hindered Amide Coupling (Self-Validating System)

Standard EDC/NHS coupling often fails or suffers from sluggish kinetics when applied to C2-piperazine carboxylic acids due to the proximity of the bulky N1-protecting group. Causality: To overcome this activation barrier, we mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). The nitrogen in the pyridine ring of the resulting HOAt active ester provides neighboring group participation, drastically accelerating the nucleophilic attack of the incoming amine.

Step-by-Step Methodology:

-

Activation: Dissolve 1-Boc-Piperazine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.1 eq) at 0°C.

-

Validation Check 1: After 15 minutes, quench a 5 µL aliquot in MeOH. LC-MS must confirm the disappearance of the starting acid and the formation of the active HOAt-ester intermediate. Do not proceed until activation is >95%.

-

-

Coupling: Add the target primary or secondary amine (1.2 eq) dropwise. Warm to room temperature and stir for 4 hours.

-

Validation Check 2: Perform a Ninhydrin stain on TLC. The complete disappearance of the distinct primary amine spot confirms reaction completion.

-

-

Workup & Purification: Dilute with EtOAc and wash sequentially with 5% aqueous NaHCO3 (to remove acidic HOAt byproducts) and 1M HCl (to remove unreacted aliphatic amines).

-

Validation Check 3:

H NMR of the crude product must show the absence of the characteristic HOAt multiplet at ~8.7 ppm, confirming a successful aqueous wash.

-

Self-validating synthetic workflow for piperazine-2-carboxamides.

Protocol 2: Decarboxylative Photocatalytic Cross-Coupling

Recent advancements have repurposed piperazine carboxylic acids as traceless activating groups. Under Ir/Ni dual photocatalysis, the carboxylic acid moiety can be extruded as CO

Conclusion

The transition from simple piperazine salts to highly functionalized piperazine-based carboxylic acid derivatives represents a masterclass in rational drug design. By leveraging orthogonal protection strategies (e.g., N-Boc, C-carboxylic handles) and exploiting advanced synthetic methodologies like HATU-mediated coupling and photocatalytic decarboxylation, drug development professionals can continue to mine this privileged scaffold for next-generation therapeutics targeting the CNS, chemokine receptors, and critical enzymatic pathways.

References

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors Source: Frontiers in Chemistry URL:[Link]

-

Involvement of the monoamine system in antidepressant-like properties of 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester Source: PubMed (National Institutes of Health) URL:[Link]

-

Piperazine based antimicrobial polymers: a review Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

-

Discovery of novel N-aryl piperazine CXCR4 antagonists Source: PMC (National Institutes of Health) URL:[Link]

-

Decarboxylative photocatalytic transformations Source: Chemical Society Reviews (Royal Society of Chemistry) URL:[Link]

Sources

- 1. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]

- 4. Involvement of the monoamine system in antidepressant-like properties of 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]

- 6. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E [pubs.rsc.org]

Methodological & Application

Protocol for selective deprotection of Boc groups in piperazine-1,2-dicarboxylates

An Application Note and Protocol for the Selective Deprotection of Boc Groups in Piperazine-1,2-dicarboxylates

Introduction: The Strategic Importance of Mono-Protected Piperazines

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of bioactive compounds, including antimicrobial, anticancer, and neuroactive agents[1][2][3]. Its two nitrogen atoms provide a versatile handle for modulating physicochemical properties like aqueous solubility and for establishing key interactions with biological targets[4][5].

The synthesis of complex drug candidates often requires the stepwise, differential functionalization of these two nitrogen atoms. This necessitates a robust strategy for selective protection and deprotection. Starting with a symmetrically protected intermediate like a piperazine-1,2-dicarboxylate, the selective removal of one of the two chemically equivalent tert-butyloxycarbonyl (Boc) protecting groups is a critical and often challenging transformation. Achieving high yields of the mono-deprotected product is essential for preventing the formation of undesired byproducts and streamlining multi-step synthetic routes[4][6].

This guide provides an in-depth analysis of the principles governing selective Boc deprotection in these substrates and presents detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Mechanistic Basis of Boc Deprotection

The removal of the Boc group is reliably achieved under acidic conditions[7][8]. The generally accepted mechanism involves a three-step acid-catalyzed fragmentation process.

-

Protonation: The acid (H⁺) protonates the carbonyl oxygen of the carbamate, making it a better leaving group[8][9][10].

-

Fragmentation: The C-O bond cleaves to form a highly stable tert-butyl cation and a transient carbamic acid intermediate[7][10].

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing the free amine and gaseous carbon dioxide (CO₂)[9][11].

The formation of gaseous byproducts (isobutene from the deprotonation of the tert-butyl cation and CO₂) provides a strong thermodynamic driving force for the reaction[9].

Caption: General mechanism of acid-catalyzed Boc deprotection.

Strategies for Achieving Selective Mono-Deprotection

Since both Boc groups on a piperazine-1,2-dicarboxylate are electronically and sterically equivalent, achieving selectivity is not trivial. The key is to manipulate reaction conditions to favor the mono-deprotection event and disfavor the subsequent deprotection of the second Boc group. This can be achieved through several approaches.

Method 1: Mild Acidolysis with HCl in an Anhydrous Organic Solvent

This is one of the most reliable methods for selective Boc removal. Using a solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or methanol provides a controlled level of acidity, which is often sufficient to cleave one Boc group while leaving the second intact, especially when the reaction temperature is controlled. The resulting mono-deprotected piperazine is typically isolated as its hydrochloride salt, which often has reduced reactivity towards further deprotection under these conditions.

Causality Behind the Method:

-

Controlled Acidity: 4M HCl in dioxane is acidic enough to initiate deprotection but is less aggressive than neat trifluoroacetic acid (TFA), allowing for a wider kinetic window to stop the reaction after the first deprotection event[12][13].

-

Salt Formation: The initial product formed is the hydrochloride salt of the mono-Boc piperazine. The positive charge on the ammonium salt deactivates the molecule, making the protonation of the second, more distant carbamate group less favorable and thus slowing the rate of the second deprotection.

-

Dissolution: Dissolve the di-Boc-piperazine-1,2-dicarboxylate substrate (1.0 eq) in anhydrous 1,4-dioxane (or methanol) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (1.5–2.5 eq) dropwise over 5-10 minutes. Note: The optimal stoichiometry of HCl should be determined empirically for new substrates.

-

Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2–6 hours.

-

Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes. The goal is to observe the disappearance of starting material and the appearance of the mono-deprotected product, while minimizing the formation of the di-deprotected byproduct.

-

Work-up and Isolation:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

If the product hydrochloride salt precipitates, it can be isolated by filtration, washed with cold diethyl ether or ethyl acetate, and dried under vacuum[13].

-

Alternatively, the residue can be triturated with diethyl ether to induce precipitation of the salt.

-

For neutralization, the crude salt can be dissolved in water and basified with a saturated NaHCO₃ or a mild NaOH solution, followed by extraction with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are then dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Method 2: Selective Deprotection using Lewis Acids

Lewis acids offer an alternative, often milder, pathway for Boc cleavage. Reagents like zinc bromide (ZnBr₂) or iron(III) chloride (FeCl₃) can coordinate to the carbonyl oxygen of the Boc group, facilitating its removal without the use of strong Brønsted acids. This can be particularly useful for substrates containing other acid-sensitive functional groups. Selectivity can be achieved because the coordination of the first Lewis acid molecule to the substrate may deactivate it towards a second coordination event.

Causality Behind the Method:

-

Electrophilic Activation: The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and weakening the C-O bond of the tert-butyl group, thus promoting cleavage[14][15].

-

Milder Conditions: These reactions can often be run under neutral or near-neutral conditions, preserving acid-labile groups that would be cleaved by TFA or HCl[11]. Iron(III) salts are particularly attractive as they are inexpensive and environmentally benign catalysts[15].

-

Setup: To a solution of the di-Boc-piperazine-1,2-dicarboxylate substrate (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane (0.1 M), add a catalytic amount of anhydrous iron(III) chloride (FeCl₃, 0.1–0.3 eq)[15].

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction times can vary significantly based on the substrate (typically 2-12 hours).

-